![molecular formula C16H18FN3O3 B2652569 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide CAS No. 849614-86-4](/img/structure/B2652569.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide
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Description
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide, also known as 2-FDA, is a synthetic compound used in a variety of scientific research applications. It is a member of the diazaspirodecane family of compounds and is characterized by its two-ring diazaspirodecane core and a fluorophenylacetamide side chain. 2-FDA is a versatile compound that can be used in a variety of biochemical, physiological, and pharmacological studies.
Scientific Research Applications
TYK2/JAK1 Inhibitors
One of the applications of this compound is as a selective TYK2/JAK1 inhibitor . TYK2 (Tyrosine Kinase 2) and JAK1 (Janus Kinase 1) are enzymes that play crucial roles in the signaling pathways of various cytokines and growth factors. Inhibitors of these enzymes can be used in the treatment of autoimmune diseases and cancers .
Protein Tyrosine Phosphatase 1B Inhibitors
Another potential application of this compound is as an inhibitor against protein tyrosine phosphatase 1B . This enzyme is a major regulator of insulin signaling and is implicated in conditions like obesity, type 2 diabetes, and other metabolic disorders .
Chemical Synthesis
This compound could also be used in chemical synthesis . Its unique structure might make it useful as a building block in the synthesis of other complex molecules .
properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c17-11-6-2-3-7-12(11)18-13(21)10-20-14(22)16(19-15(20)23)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFJFXCLQMAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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